(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine
Description
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine is a heterocyclic amine featuring a 2,2-dimethyltetrahydropyran (THP) core substituted at the 4-position with a furan-2-ylmethylamine group.
Properties
CAS No. |
759452-40-9 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.289 |
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3 |
InChI Key |
XRTVEWAIEMXKTN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)NCC2=CC=CO2)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyltetrahydropyran-4-one, which is then reacted with furan-2-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties .
Biology
Research has indicated that this compound may exhibit biological activity through its interactions with biomolecules. The amine group can form hydrogen bonds, influencing the structure and function of proteins and nucleic acids. Studies are ongoing to explore its potential as a lead compound in drug discovery .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structural features may contribute to the development of novel drugs targeting specific diseases. Preliminary studies suggest that it could be useful in creating agents with improved efficacy and reduced side effects .
Industry
This compound is also utilized in industrial applications, including the production of agrochemicals and dyestuffs. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under varying conditions .
Case Studies
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, molecular formulas, and physicochemical notes for the target compound and its analogs:
Biological Activity
(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as N-(Furan-2-ylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, is a compound with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in neurological contexts.
The compound is characterized by:
- CAS Number : 300803-64-9
- Molecular Structure : The structure comprises a furan ring and a dimethyl tetrahydropyran moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act as positive allosteric modulators of NMDA receptors. These receptors are crucial for synaptic plasticity and memory function in the central nervous system. The modulation of these receptors can lead to enhanced synaptic transmission and neuroprotective effects.
Biological Activity Overview
- Neuropharmacological Effects :
- Enzymatic Activity :
- Toxicological Profile :
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
